![molecular formula C23H20N2O B12559413 Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- CAS No. 169155-32-2](/img/structure/B12559413.png)
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- is a complex organic compound that features a phenol group attached to an imidazole ring substituted with two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced imidazole derivatives.
Scientific Research Applications
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The phenol group can also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4,5-trimethyl-: Known for its use as an antioxidant.
Phenol, 2,4-bis(1-methylethyl)-: Used in the production of plastics and coatings.
Uniqueness
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- is unique due to its dual functionality, combining the properties of phenol and imidazole. This dual functionality enhances its versatility in various applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
169155-32-2 |
|---|---|
Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C23H20N2O/c1-15-7-11-17(12-8-15)21-22(18-13-9-16(2)10-14-18)25-23(24-21)19-5-3-4-6-20(19)26/h3-14,26H,1-2H3,(H,24,25) |
InChI Key |
TWZXERQCYYRPEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


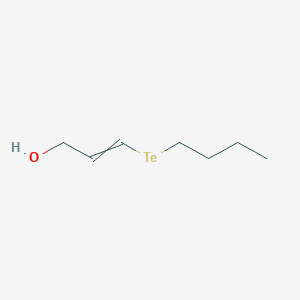
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)
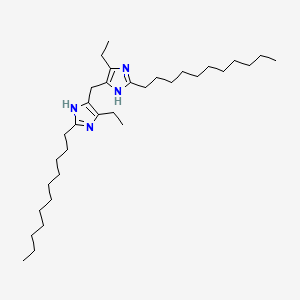

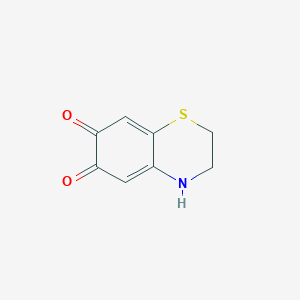
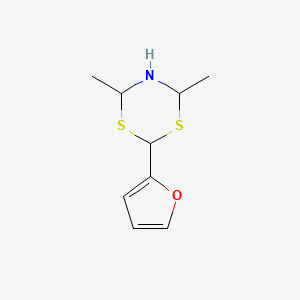

![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)
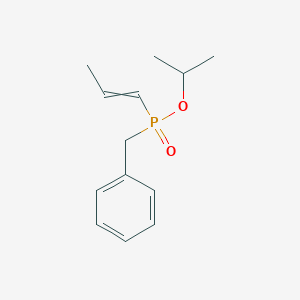

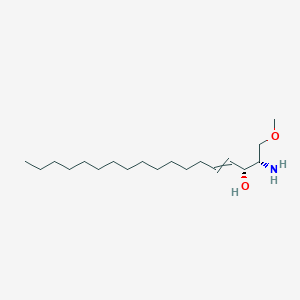
![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
